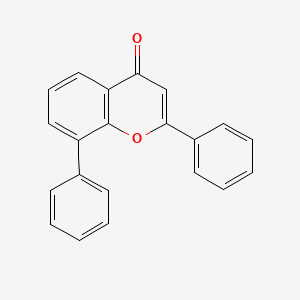
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenone core with a chlorostyryl substituent, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one typically involves the reaction of 4-chlorobenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the styryl derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the styryl group to an ethyl group.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
9,10-bis(4-chlorostyryl)anthracene: Known for its photophysical properties and used in organic electronics.
4-(4-Chlorostyryl)-1-ethylpyridinium iodide: Studied for its unique electronic properties.
2-(4-Chlorostyryl)-1-ethylquinolinium iodide: Another compound with interesting photophysical characteristics.
Eigenschaften
Molekularformel |
C18H13ClO2 |
|---|---|
Molekulargewicht |
296.7 g/mol |
IUPAC-Name |
3-[(E)-2-(4-chlorophenyl)ethenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C18H13ClO2/c1-12-2-9-17-16(10-12)18(20)14(11-21-17)6-3-13-4-7-15(19)8-5-13/h2-11H,1H3/b6-3+ |
InChI-Schlüssel |
QSGCWYRSOMUJHC-ZZXKWVIFSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)
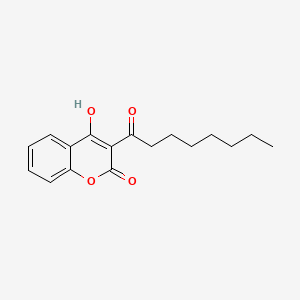

![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
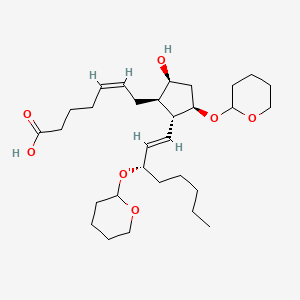
![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)

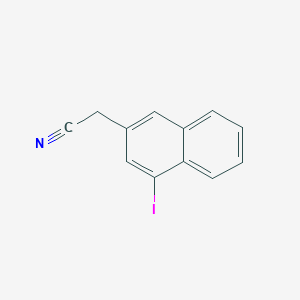

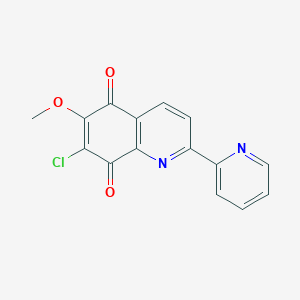
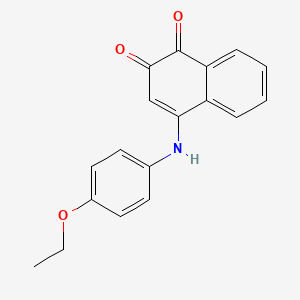
![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide](/img/structure/B11837402.png)
